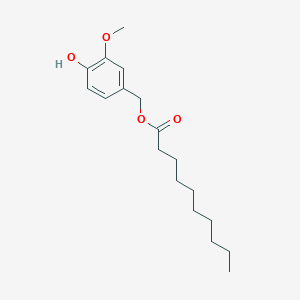







|
REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:13](O)[C:14]1[CH:22]=[CH:21][C:19]([OH:20])=[C:16]([O:17][CH3:18])[CH:15]=1>C1(C)C=CC=CC=1>[C:1]([O:12][CH2:13][C:14]1[CH:22]=[CH:21][C:19]([OH:20])=[C:16]([O:17][CH3:18])[CH:15]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
8.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring in an oil bath at 40° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
placed in a flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
Under an argon atmosphere, the mixture was heated
|
|
Type
|
CONCENTRATION
|
|
Details
|
This reaction mixture was concentrated under reduced pressure, and dehydration
|
|
Type
|
ADDITION
|
|
Details
|
Toluene (150 ml) was further added to the concentrate
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
STIRRING
|
|
Details
|
with stirring in an oil bath at 40° C. for 20 hours
|
|
Duration
|
20 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was again concentrated under reduced pressure, and heptane (200 ml)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
immobilized enzyme and precipitated vanillyl alcohol
|
|
Type
|
CUSTOM
|
|
Details
|
were removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCC)(=O)OCC1=CC(OC)=C(O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |